molecular formula C17H13FN2O B12719755 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- CAS No. 89069-74-9

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl-

Cat. No.: B12719755
CAS No.: 89069-74-9
M. Wt: 280.30 g/mol
InChI Key: GPECGSQKYOJJRK-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidinone core substituted with fluorophenyl, methyl, and phenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl malononitrile with suitable reagents to form the desired pyrimidinone structure. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum on carbon or Raney nickel .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-pressure autoclaves and continuous monitoring of reaction progress are common practices to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and agrochemicals .

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: Shares a similar heterocyclic structure but with different substituents.

    4(3H)-Thiopyranone: Contains a sulfur atom in the ring, leading to different chemical properties.

    1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a fused ring system .

Uniqueness

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of pharmaceuticals and advanced materials .

Properties

CAS No.

89069-74-9

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-one

InChI

InChI=1S/C17H13FN2O/c1-12-11-16(21)20(15-10-6-5-9-14(15)18)17(19-12)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

GPECGSQKYOJJRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3F

Origin of Product

United States

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